2-メチル-2-プロパン(ol-d)

説明

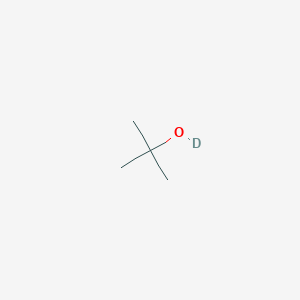

2-Methylpropan-2-(2H)ol, also known as tert-butanol, is a tertiary alcohol with the molecular formula C₄H₉DO. It is a clear, colorless liquid with a sweet, fruity odor. This compound is a structural isomer of 1-propanol, with the methyl groups attached to the second and third carbons rather than the first .

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : C₄H₁₀O

- CAS Number : 75-65-0

- Molar Mass : 74.12 g/mol

- Boiling Point : 82.4 °C

Scientific Research Applications

-

Solvent in Chemical Reactions

- 2-Methyl-2-propan(ol-d) is widely employed as a solvent in organic synthesis due to its ability to dissolve a wide range of organic compounds. Its high polarity and low toxicity make it suitable for various reactions, including nucleophilic substitutions and eliminations.

-

NMR Spectroscopy

- The deuterated version is particularly valuable in nuclear magnetic resonance (NMR) spectroscopy. The presence of deuterium reduces the background noise from hydrogen signals, enhancing the clarity of spectra and allowing for more precise structural elucidation of compounds.

- Metabolic Studies

- Toxicological Studies

Industrial Applications

-

Chemical Intermediate

- In industrial chemistry, tert-butanol serves as an intermediate for synthesizing various chemicals, including methyl t-butyl ether (MTBE), which is used as an octane booster in gasoline.

-

Fuel Additive

- It has applications as a fuel additive due to its properties that enhance combustion efficiency and reduce emissions.

-

Cleaning Agents

- Its solvent properties make it an effective component in cleaning agents and degreasers used in industrial settings.

- Polymer Production

Case Study 1: NMR Applications

In a study focusing on the structural analysis of complex organic molecules, researchers utilized 2-Methyl-2-propan(ol-d) as a solvent for NMR spectroscopy. The deuterated solvent provided clearer spectra compared to traditional solvents, allowing for better identification of molecular structures.

Case Study 2: Toxicity Assessment

A comprehensive toxicity assessment was conducted on laboratory animals exposed to varying concentrations of 2-Methyl-2-propan(ol). Results indicated that while low doses had minimal effects, higher concentrations led to significant renal damage, emphasizing the need for careful handling and usage guidelines in industrial applications .

作用機序

準備方法

Synthetic Routes and Reaction Conditions

2-Methylpropan-2-(2H)ol can be synthesized through several methods. One common method involves the reaction of propanone with methyl magnesium bromide to form an adduct, which is then hydrolyzed to produce 2-Methylpropan-2-(2H)ol . Another method involves the chlorination of 2-Methylpropan-2-ol, followed by deuterium exchange to introduce the deuterium atom .

Industrial Production Methods

Industrial production of 2-Methylpropan-2-(2H)ol typically involves the catalytic hydrogenation of isobutene in the presence of a deuterium source. This method ensures the incorporation of the deuterium atom into the final product.

化学反応の分析

Types of Reactions

2-Methylpropan-2-(2H)ol undergoes various chemical reactions, including:

Oxidation: It is more difficult to oxidize compared to other butanol isomers due to its tertiary structure.

Substitution: It reacts with hydrochloric acid to yield tert-butyl chloride.

Deprotonation: It can be deprotonated with a strong base such as potassium metal to form potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Requires strong oxidizing agents such as potassium permanganate or chromic acid.

Substitution: Typically involves concentrated hydrochloric acid.

Deprotonation: Uses strong bases like potassium metal.

Major Products

Oxidation: Produces tert-butyl hydroperoxide.

Substitution: Yields tert-butyl chloride.

Deprotonation: Forms potassium tert-butoxide.

類似化合物との比較

2-Methylpropan-2-(2H)ol is one of the four isomers of butanol. The other three isomers are:

- Isobutanol (CH₃)₂CHCH₂OH

- 2-Butanol CH₃CH₂CH(OH)CH₃

- n-Butanol CH₃CH₂CH₂CH₂OH

Compared to these isomers, 2-Methylpropan-2-(2H)ol is unique due to its tertiary structure, which makes it more resistant to oxidation and allows it to act as a strong, non-nucleophilic base .

生物活性

2-Methyl-2-propan(ol-d), also known as tert-butanol-d, is a deuterated form of tert-butanol. This compound has garnered attention in various fields, including organic chemistry and biochemistry, due to its unique properties and applications. Understanding its biological activity is crucial for its potential use in pharmaceuticals and research.

- Molecular Formula : CHO (CDO for the deuterated form)

- Molecular Weight : 74.12 g/mol

- Structure : The compound features a tertiary alcohol structure, characterized by a hydroxyl group (-OH) attached to a carbon atom that is connected to three other carbon atoms.

The biological activity of 2-Methyl-2-propan(ol-d) primarily involves its role as a solvent and reagent in biochemical reactions. Its mechanism can be summarized as follows:

- Solvent Properties : It acts as a polar protic solvent, facilitating various chemical reactions, particularly in enzymatic processes.

- Interaction with Biological Molecules : The hydroxyl group can participate in hydrogen bonding, influencing the solubility and stability of biomolecules.

Toxicological Studies

Research indicates that 2-Methyl-2-propan(ol-d) exhibits certain toxicological effects. A tier II assessment highlighted several key findings:

- Irritation Potential : The compound is classified as irritating to the respiratory system and eyes, with studies demonstrating significant irritation in animal models following exposure .

- Repeated Dose Toxicity : Long-term exposure studies on rodents revealed no serious health damage from repeated oral exposure; however, renal toxicity was observed, particularly in male rats .

Genotoxicity

Genotoxicity studies have shown that 2-Methyl-2-propan(ol-d) does not exhibit mutagenic or genotoxic potential. It tested negative in several assays designed to evaluate DNA damage and mutagenesis .

Pharmacokinetics

The pharmacokinetic profile of 2-Methyl-2-propan(ol-d) suggests rapid absorption and metabolism. The compound is primarily eliminated through urine, with minimal accumulation noted in tissues over time .

Case Study 1: Application in Organic Synthesis

In organic synthesis, 2-Methyl-2-propan(ol-d) has been used as a solvent and reactant. Its deuterated form serves as an internal standard in NMR spectroscopy, allowing for precise quantification of reaction products.

Case Study 2: Role in Enzyme Reactions

A study involving the enzyme PA4872 from Pseudomonas aeruginosa utilized 2-Methyl-2-propan(ol-d) as an internal standard to assess enzymatic activity. The results indicated that the compound could influence enzyme kinetics by altering reaction conditions .

Data Table: Summary of Biological Effects

特性

IUPAC Name |

2-deuteriooxy-2-methylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O/c1-4(2,3)5/h5H,1-3H3/i5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKGAVHZHDRPRBM-UICOGKGYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50192803 | |

| Record name | 2-Methylpropan-2-(2H)ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50192803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

75.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3972-25-6 | |

| Record name | tert-Butyl alcohol-d | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3972-25-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylpropan-2-(2H)ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003972256 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylpropan-2-(2H)ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50192803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylpropan-2-[2H]ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.453 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。